5-(Dimethoxymethyl)oxazolidin-2-one
Description
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO4/c1-9-5(10-2)4-3-7-6(8)11-4/h4-5H,3H2,1-2H3,(H,7,8) |
InChI Key |
PSGDFXDFGMWSAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CNC(=O)O1)OC |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization from Amino Alcohols
A notable method involves the microwave-assisted cyclization of appropriate amino alcohol precursors in the presence of diethyl carbonate and a base such as sodium methoxide or potassium carbonate. This approach has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.
The microwave irradiation facilitates rapid cyclization to the oxazolidin-2-one ring, with diethyl carbonate acting as the carbonyl source. Optical purity and enantiomeric excess can be maintained or improved by starting from chiral amino alcohols.
Enzymatic Dynamic Kinetic Resolution (DKR)
An alternative biocatalytic approach uses halohydrin dehalogenase enzymes to catalyze the ring closure of epoxide precursors to form oxazolidinones under mild, neutral pH conditions at room temperature. This method offers high yields and excellent optical purity.
- The reaction proceeds via simultaneous kinetic resolution and racemization.
- Crude recombinant enzyme preparations can be used.
- Limitations include substrate scope restricted to certain epoxides.
This enzymatic method is scalable and environmentally friendly, providing a straightforward route to chiral oxazolidinones, which could be adapted for 5-(Dimethoxymethyl)oxazolidin-2-one derivatives with suitable epoxide substrates.
One-Pot Cycloaddition Using Chlorosulfonyl Isocyanate (CSI)
A metal-free, one-pot synthesis involves the reaction of epoxides with chlorosulfonyl isocyanate in solvents such as dichloromethane at ambient temperature. This method produces oxazolidinones and cyclic carbonates in near equimolar ratios with good yields.
| Parameter | Details |
|---|---|
| Reagents | Epoxide + Chlorosulfonyl isocyanate |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Reaction Time | 1-3 hours |
| Yield Range | 70-90% for oxazolidinones |
| Advantages | One-pot, metal-free, simple purification |
This approach could be adapted to synthesize 5-(Dimethoxymethyl)oxazolidin-2-one by selecting an appropriate epoxide bearing the dimethoxymethyl group.
Modified Curtius Rearrangement and Asymmetric Aldol Approach
A three-step synthesis combining an asymmetric aldol reaction with a modified Curtius rearrangement allows efficient access to 4,5-disubstituted oxazolidin-2-ones. This method features:
- Effective intramolecular ring closure.
- High stereoselectivity.
- Short total synthesis time.
While primarily demonstrated for other oxazolidinone derivatives, this strategy provides a conceptual framework for synthesizing 5-(Dimethoxymethyl)oxazolidin-2-one with chiral control.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Microwave-Assisted Cyclization | 80-92 | 20-30 min | 125-135 °C, base, diethyl carbonate | Fast, high yield, improved optical purity | Requires microwave equipment |
| Enzymatic DKR | >90 | Hours | Room temp, neutral pH, enzyme | High enantioselectivity, mild conditions | Limited substrate scope |
| One-Pot CSI Cycloaddition | 70-90 | 1-3 hours | Room temp, DCM solvent | Metal-free, simple purification | Byproduct formation (carbonates) |
| Asymmetric Aldol + Curtius | Moderate | Multi-step | Varied, asymmetric catalysis | High stereoselectivity, concise synthesis | More complex, multi-step |
Research Findings and Notes
- Microwave-assisted methods consistently show improved yields and reduced reaction times compared to classical heating, making them attractive for scale-up.
- Enzymatic methods offer environmentally benign alternatives with excellent stereochemical control but require suitable substrates and enzyme availability.
- One-pot cycloaddition with chlorosulfonyl isocyanate is advantageous for operational simplicity and metal-free conditions, though product mixtures may require careful separation.
- The asymmetric aldol and Curtius protocol provides a strategic route for stereoselective synthesis but involves more synthetic steps.
- Safety and environmental considerations favor methods avoiding toxic reagents like phosgene and harsh organic solvents.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different pharmacological or chemical properties depending on the substituents introduced.
Scientific Research Applications
5-(Dimethoxymethyl)oxazolidin-2-one has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism makes them effective against resistant bacterial strains.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 5-(Dimethoxymethyl)oxazolidin-2-one and its analogs:
Research Findings and Pharmacological Relevance
- Sigma-2 Receptor Selectivity: Derivatives like 5-((4-benzhydrylpiperazin-1-yl)methyl)-3-(4-fluorobenzyl)oxazolidin-2-one (4h) exhibit nanomolar affinity for sigma-2 receptors (Kᵢ = 12 nM) with >100-fold selectivity over sigma-1 .
- Antimicrobial Activity: Oxazolidinones with 5-substituents such as acetamidomethyl (e.g., (±)-3-(5'-1-Propanoylindolinyl)-5-(acetamidomethyl)oxazolidin-2-one) show antibacterial efficacy by inhibiting ribosomal protein synthesis .
- Synthetic Utility: 5-(Chloromethyl)oxazolidin-2-one serves as a key intermediate in β-amino alcohol synthesis, avoiding bis-impurity formation in carvedilol production .
Biological Activity
5-(Dimethoxymethyl)oxazolidin-2-one is a compound within the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
5-(Dimethoxymethyl)oxazolidin-2-one is characterized by its ability to inhibit bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit , thereby preventing the formation of the initiation complex necessary for protein translation. This unique mechanism allows it to act effectively against various Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus (MRSA) and Enterococcus faecium .
| Mechanism | Description |
|---|---|
| Binding Site | 50S ribosomal subunit |
| Action | Inhibition of protein synthesis |
| Target Bacteria | Primarily Gram-positive bacteria |
| Resistance Profile | Minimal cross-resistance with other antibiotic classes |
Antimicrobial Activity
Research indicates that 5-(Dimethoxymethyl)oxazolidin-2-one exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, demonstrating potent activity. Notably, derivatives of oxazolidinones have shown improved efficacy against resistant strains.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of several oxazolidinone derivatives, compounds were tested against Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that some derivatives exhibited MIC values as low as 2.0 µg/mL, comparable to established antibiotics like linezolid .
Anticancer Activity
Emerging studies highlight the potential anticancer properties of 5-(Dimethoxymethyl)oxazolidin-2-one and its derivatives. Research has shown that certain oxazolidinone compounds can induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and ROS production.
Table 2: Anticancer Activity of Oxazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(Dimethoxymethyl)oxazolidin-2-one | MCF-7 (Breast cancer) | 17.66 | Induction of apoptosis via ROS |
| HeLa (Cervical cancer) | 31.10 | Cell cycle arrest in G1 phase |
In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, suggesting their potential as therapeutic agents .
Broader Biological Activities
Beyond antibacterial and anticancer effects, oxazolidinones have been investigated for additional biological activities, including:
- Antiviral Activity : Some derivatives have shown promise against orthopoxviruses .
- Antidiabetic Effects : Certain oxazolidinones may exhibit antidiabetic properties by modulating metabolic pathways .
- Anticonvulsant Properties : Research suggests potential anticonvulsant effects in specific derivatives .
Q & A
Q. What are the standard synthetic routes for preparing 5-(Dimethoxymethyl)oxazolidin-2-one and its derivatives?
Methodological Answer: The compound is typically synthesized via cycloaddition or nucleophilic substitution. For example:
- Epoxide Ring-Opening: React epichlorohydrin with potassium cyanate in water under reflux (100°C, 15 hours) to form 5-(chloromethyl)oxazolidin-2-one. Subsequent substitution with dimethoxymethyl groups can introduce the dimethoxymethyl moiety .
- Ultrasound-Assisted Coupling: Combine 5-(chloromethyl)oxazolidin-2-one with biphenyl chalcones using CuI/K₂CO₃ catalysis under ultrasonic irradiation (2–3 hours, room temperature) to yield hybrid derivatives. Purify via silica gel chromatography (n-hexane:EtOAc 7:3) .
Q. How can computational methods predict the drug-likeness of 5-(Dimethoxymethyl)oxazolidin-2-one derivatives?
Methodological Answer:
- Lipinski’s Rule Analysis: Use software like Molinspiration or SwissADME to calculate molecular weight, logP, hydrogen bond donors/acceptors. For example, derivatives violating Lipinski parameters (e.g., molecular weight >500) may require structural optimization .
- Molecular Docking: Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., bacterial enzymes) to assess binding affinity. Validate results with experimental IC₅₀ values from enzyme inhibition assays .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: Analyze ¹H/¹³C NMR to confirm the oxazolidinone ring (δ ~4.8–5.6 ppm for NH, δ ~70–160 ppm for carbonyl groups) and dimethoxymethyl substituents (δ ~3.3–3.5 ppm for OCH₃) .
- Mass Spectrometry: Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 136.12 for 5-(chloromethyl)oxazolidin-2-one) .
Advanced Research Questions
Q. How can contradictory binding affinity data from molecular docking vs. experimental assays be resolved?
Methodological Answer:
- Validation Steps:
- Re-examine docking parameters (e.g., protonation states, grid box size).
- Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time.
- Cross-check with isothermal titration calorimetry (ITC) to measure thermodynamic binding constants .
- Case Study: In a 2023 study, discrepancies between docking scores and antibacterial activity were traced to improper solvation models in silico. Adjusting water molecule placement improved correlation .
Q. What strategies optimize the stereoselective synthesis of 5-(Dimethoxymethyl)oxazolidin-2-one derivatives?
Methodological Answer:
Q. How do structural modifications (e.g., halogenation) impact antimicrobial activity?
Methodological Answer:
- SAR Studies:
- Chlorine Substituents: 5-(Chloromethyl) derivatives showed enhanced Gram-positive activity (MIC = 2–8 µg/mL) due to increased membrane permeability .
- Fluorine Substituents: Fluorination at the biphenyl ring improved metabolic stability but reduced solubility, requiring co-solvents (e.g., DMSO) in in vitro assays .
Q. What mechanisms explain unexpected side reactions during CO₂ cycloaddition to form oxazolidin-2-ones?
Methodological Answer:
- Byproduct Analysis: Monitor reactions via TLC/GC-MS to detect intermediates (e.g., aziridines).
- Kinetic Control: Use low-boiling styrenes to minimize residual azide contamination, which can trigger dimerization or N-aryl oxazine formation .
Q. How can hydrolysis challenges of oxazolidin-2-one rings be addressed in peptidomimetic synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
